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molecular formula C12H14O4 B1307102 4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid CAS No. 33446-14-9

4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid

Cat. No. B1307102
M. Wt: 222.24 g/mol
InChI Key: WNNVNQBKNSPKPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06613917B1

Procedure details

To a solution of 4-(4-methoxy-3-methylphenyl)-4-oxobutyric acid (Compound 2, 21.75 g, 98.0 mmol) in absolute ethanol (200 mL) was added 10 drops of concentrated H2SO4. The resulting solution was refluxed for 3 days, then cooled to room temperature, treated with 30 mL of NaOH 2N, diluted with 50 mL of water, and extracted 3 times with EtOAc. The combined organic layers were washed with brine, and dried over MgSO4, and filtered. The solvent was removed to afford 20.6 g (84%) of the title compound as a yellow solid.
Quantity
21.75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
84%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:15])[CH2:10][CH2:11][C:12]([OH:14])=[O:13])=[CH:5][C:4]=1[CH3:16].[OH-].[Na+].[CH2:19](O)[CH3:20]>OS(O)(=O)=O.O>[CH2:19]([O:13][C:12](=[O:14])[CH2:11][CH2:10][C:9]([C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[C:4]([CH3:16])[CH:5]=1)=[O:15])[CH3:20] |f:1.2|

Inputs

Step One
Name
Quantity
21.75 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)C(CCC(=O)O)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=C(C=C1)C(CCC(=O)O)=O)C
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was refluxed for 3 days
Duration
3 d
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CCC(=O)C1=CC(=C(C=C1)OC)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20.6 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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